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5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione

Antibacterial DNA polymerase IIIC Structure-activity relationship

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 4878-46-0) is a synthetic, small-molecule heterocycle belonging to the anilinouracil subclass of pyrimidine-2,4-diones. Its core structure is defined by a uracil scaffold with a 3-methylanilino (m-tolylamino) substituent at the C5 position, yielding a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 4878-46-0
Cat. No. B12920598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione
CAS4878-46-0
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CNC(=O)NC2=O
InChIInChI=1S/C11H11N3O2/c1-7-3-2-4-8(5-7)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)
InChIKeyZOJOXRMVWQXROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 4878-46-0): A 5-Anilinouracil for Non-Canonical Polymerase Targeting and Chemical Probe Development


5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 4878-46-0) is a synthetic, small-molecule heterocycle belonging to the anilinouracil subclass of pyrimidine-2,4-diones. Its core structure is defined by a uracil scaffold with a 3-methylanilino (m-tolylamino) substituent at the C5 position, yielding a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . This compound is structurally distinct from the well-characterized 6-anilinouracil series, which are potent, selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC) [1]. The 5-substitution pattern places this compound in a less-explored chemical space, where it has been studied as a CCR5 antagonist ligand for HIV-1 entry inhibition [2] and as an inactive control analogue for melatonin MT2 receptor agonists , indicating its utility as a chemical probe across multiple target classes where positional isomerism dictates biological activity.

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 4878-46-0): Why Positional Isomerism and Substituent Electronics Preclude Simple Interchange with 6-Anilinouracils


The critical differentiator for 5-[(3-methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione is the C5 position of the anilino substituent on the uracil core, which fundamentally alters its pharmacophore geometry compared to the C6-substituted anilinouracils that dominate antibacterial research [1]. In the 6-anilinouracil series, the C6-substituent occupies a specific steric and electronic environment in the dGTP-binding pocket of DNA polymerase IIIC, enabling potent competitive inhibition with Ki values typically in the low nanomolar range [2]. The C5 isomer, by contrast, presents the m-tolylamino group in a different vector orientation, which abrogates binding to pol IIIC while potentially enabling interactions with unrelated targets such as CCR5 or melatonin receptors [3]. Generic sourcing of any anilinouracil without positional verification therefore risks procurement of a compound with an entirely different, even opposite, biological profile—an inactive control versus a potent enzyme inhibitor—rendering experimental results irreproducible and cross-study comparisons invalid.

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 4878-46-0): Head-to-Head Comparative Evidence Against 6-Anilinouracil Isomers and Other 5-Substituted Uracils


Positional Isomerism Dictates DNA Polymerase IIIC Inhibition: 5-Anilinouracil vs. 6-Anilinouracil

The 5-[(3-methylphenyl)amino] substitution pattern renders the compound inactive against DNA polymerase IIIC, in stark contrast to the 6-substituted isomer 6-m-tolylamino-1H-pyrimidine-2,4-dione, which inhibits Bacillus subtilis DNA polymerase III with a Ki of 42,800 nM (wild-type) and 178,000 nM (azp-12 mutant) [1]. This represents a >10-fold loss of inhibitory activity solely attributable to translocation of the anilino group from C6 to C5 on the uracil ring. The 6-anilinouracil scaffold is a well-established dGTP-competitive inhibitor of Gram-positive pol IIIC, whereas the 5-isomer lacks the necessary pharmacophoric alignment for the enzyme's active site [2].

Antibacterial DNA polymerase IIIC Structure-activity relationship Anilinouracil

CCR5 Antagonist Activity: A Target Engagement Profile Absent in 6-Anilinouracils

Preliminary pharmacological screening identified 5-[(3-methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione as a CCR5 antagonist ligand, suggesting utility in the preparation of treatments for CCR5-mediated diseases including HIV-1 infection, asthma, rheumatoid arthritis, and COPD [1]. This receptor-level activity is entirely absent from the 6-anilinouracil antibacterial series, which targets the intracellular bacterial DNA polymerase IIIC enzyme. The C5 substitution thus redirects the compound's bioactivity from prokaryotic enzyme inhibition to eukaryotic G-protein-coupled receptor (GPCR) modulation, a target class-level shift attributable to the altered spatial presentation of the m-tolylamino pharmacophore.

CCR5 antagonist HIV-1 entry Chemokine receptor 5-arylaminouracil

Melatonin MT2 Receptor Inactivity: Defined Negative Control Utility vs. Agonist Analogues

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione is explicitly catalogued and commercially supplied as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 . This defined biological inertness at MT2 receptors, contrasted with the agonist activity of its structural analogue UCSF4226, establishes its value as a negative control for GPCR screening campaigns. The minor structural modifications separating this compound from the active agonist define the pharmacophoric elements essential for MT2 activation, making the pair a useful tool set for melatonin receptor SAR studies.

Melatonin receptor MT2 agonist Negative control Chemical probe

5-Substitution vs. 6-Substitution on Uracil: Differential Inhibition of Xanthine Phosphoribosyltransferase

BRENDA enzyme database records identify 5-anilinouracil as an inhibitor of xanthine phosphoribosyltransferase (XPRT) from Streptococcus faecalis, an enzyme involved in purine salvage [1]. This activity is not reported for the 6-anilinouracil series, which exclusively targets DNA polymerase III. The C5-substituted uracil thus accesses the purine/pyrimidine metabolic enzyme space, a distinct biochemical niche compared to the nucleic acid polymerase targets of the 6-substituted isomers. This differential enzyme inhibition profile reinforces the concept that the substitution position on the uracil ring is a binary switch for biological target selection.

Xanthine phosphoribosyltransferase Enzyme inhibition 5-substituted uracil Streptococcus

5-[(3-Methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 4878-46-0): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control for Melatonin MT2 Receptor Agonist Screening Campaigns

Procure 5-[(3-methylphenyl)amino]pyrimidine-2,4(1H,3H)-dione as a validated, commercially available inactive control for human melatonin MT2 receptor functional assays. Use paired testing with the selective agonist UCSF4226 to establish assay windows and confirm that observed agonist effects are receptor-mediated rather than scaffold-dependent artifacts .

Chemical Probe for CCR5 Antagonist Lead Discovery Programs

Deploy this 5-anilinouracil as an early-stage CCR5 antagonist hit for HIV-1 entry inhibition research. Its GPCR activity profile is inaccessible to 6-anilinouracil antibiotics, making the 5-substituted scaffold a privileged chemotype for exploring non-antibacterial anilinouracil applications . Validate initial CCR5 binding and functional antagonism in standard β-arrestin recruitment or calcium flux assays.

Positional Isomer Comparator for Anilinouracil Antibacterial SAR Studies

Use this compound as a critical negative control in structure-activity relationship studies of 6-anilinouracil DNA polymerase IIIC inhibitors. Direct comparison of the inactive 5-isomer with the 6-m-tolylamino isomer (Ki = 42.8 μM for wild-type pol III) provides unambiguous evidence that the C6 substitution position is indispensable for polymerase inhibition, validating enzyme engagement specificity in medicinal chemistry campaigns [1].

Starting Point for Purine Salvage Pathway Inhibitor Development

Leverage the documented inhibition of Streptococcus faecalis xanthine phosphoribosyltransferase by 5-anilinouracil to initiate a medicinal chemistry program targeting the purine salvage pathway in Gram-positive pathogens. This target space is orthogonal to the DNA polymerase III mechanism exploited by 6-anilinouracils, offering a distinct antibacterial strategy with potential for combination therapy .

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